N1-acetylspermine
Overview
Description
N1-acetylspermine is a monoacetylated derivative of spermine . It is an endogenous polyamine synthesized from spermidine . It displays lower Km and higher Vmax values than spermine, making it a better substrate of polyamine oxidase than the non-acetylated polyamine . It has been used to study the uptake of the anticancer polyamine analog bleomycin-A5 by the human carnitine transporter SLC22A16 .
Synthesis Analysis
This compound is synthesized from spermidine . Acidic extracellular pH (pH 6.8) leads to the accumulation of N1-acetylspermidine, a protumor metabolite, through up-regulation of the expression of spermidine/spermine acetyltransferase 1 (SAT1) . Inhibition of SAT1 expression suppresses the accumulation of intra- and extracellular N1-acetylspermidine at acidic pH .Molecular Structure Analysis
The molecular structure of this compound has been studied . It is derived from spermidine by spermine synthase . It is a polyamine, a small organic cation that is absolutely required for eukaryotic cell growth .Chemical Reactions Analysis
This compound is the substrate for the polyamine oxidase (PAO) . Acidic extracellular pH leads to the accumulation of N1-acetylspermidine, a protumor metabolite, through up-regulation of the expression of spermidine/spermine acetyltransferase 1 (SAT1) . The reaction involves acetyl-CoA and spermine, resulting in CoA, H+, and this compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed using HPLC .Scientific Research Applications
Cancer Biomarker Research : N1-acetylspermine has been investigated as a potential biomarker for cancer. Increased levels of this compound have been reported in the saliva of breast cancer patients and urine of patients with various cancers (DeFelice & Fiehn, 2019). Another study found elevated levels of N1-acetylspermidine and this compound in human breast cancers, suggesting a difference in polyamine catabolism between cancerous and normal breast tissue (Kingsnorth & Wallace, 1985).
Biochemical Analysis and Detection : Researchers have developed methods for detecting and quantifying this compound in biological samples, which is crucial for its use in diagnostic and research settings. For example, a sensitive and accurate enzyme-linked immunosorbent assay (ELISA) system was developed to measure N1,N12-diacetylspermine in human urine, which can replace HPLC analysis (Hiramatsu et al., 1998).
Molecular Biology and Cell Growth : Studies have explored the role of this compound in cell growth and protein synthesis. For instance, it has been shown that this compound did not stimulate the growth of a polyamine-requiring mutant of Escherichia coli, although it was accumulated in the cells (Kakegawa et al., 1991).
Neurochemistry : The turnover and reutilization of polyamines like this compound in the brain have been studied. For example, the inhibition of polyamine oxidase led to an increase in this compound concentrations in the brain, indicating its potential role in polyamine turnover (Seiler & Bolkenius, 1985).
Structure and Function of Enzymes : The molecular structure of enzymes involved in polyamine catabolism, such as this compound oxidase, has been elucidated to understand better how these enzymes interact with substrates like this compound (Sjögren et al., 2017).
Therapeutic Applications : Acetylspermine, a polyamine analogue, has been studied for its potential in cancer treatment. It has been found to induce oxidative stress and apoptosis in cancer cells, suggesting a therapeutic role in cancer treatment (Soror et al., 2015).
Mechanism of Action
Spermine is required for eukaryotic cell growth and protein synthesis and is involved in the modulation of calcium-dependent immune processes . N1-acetylspermine has been used to study the uptake of the anticancer polyamine analog bleomycin-A5 by the human carnitine transporter SLC22A16 . It is also a determinant of cell fate that acts through increasing self-renewal .
Future Directions
Extracellular acidity stimulates recruitment of protumor neutrophils via the SAT1-N1-acetylspermidine axis, which may represent a metabolic target for antitumor immune therapy . Further studies will be needed to understand the mechanisms by which acidic intracellular pH activates SAT1 in cancer cells .
Properties
IUPAC Name |
N-[3-[4-(3-aminopropylamino)butylamino]propyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N4O/c1-12(17)16-11-5-10-15-8-3-2-7-14-9-4-6-13/h14-15H,2-11,13H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNURVWAJRRUAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCNCCCCNCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180274 | |
Record name | N'-Acetylspermine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N1-Acetylspermine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001186 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
25593-72-0 | |
Record name | Acetylspermine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25593-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N'-Acetylspermine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025593720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N'-Acetylspermine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N1-Acetylspermine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001186 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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